molecular formula C16H36Br4Cl2P2Pd2 B3208602 Dibromopalladium;ditert-butyl(chloro)phosphane CAS No. 1051923-88-6

Dibromopalladium;ditert-butyl(chloro)phosphane

Cat. No.: B3208602
CAS No.: 1051923-88-6
M. Wt: 893.8 g/mol
InChI Key: CVQZGZQMKOKRFZ-UHFFFAOYSA-J
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Description

“Dibromopalladium;ditert-butyl(chloro)phosphane” is a complex compound. It is associated with palladium (II) acetate and is used in Suzuki-Miyaura cross-couplings of arylboronic acids with aryl bromides and chlorides . It serves as a ligand and is used in the preparation of mono- and bidentate phosphine ligands in metal complexes for catalytic chiral asymmetric hydrogenations .


Synthesis Analysis

“this compound” can be synthesized using palladium (II) acetate and Di-tert-butylchlorophosphine . It is used in Suzuki-Miyaura cross-couplings of arylboronic acids with aryl bromides and chlorides . It serves as a ligand and is used in the preparation of mono- and bidentate phosphine ligands in metal complexes for catalytic chiral asymmetric hydrogenations .


Molecular Structure Analysis

The molecular formula of “this compound” is C26H54Br2FeP2Pd . Its average mass is 750.727 Da and its monoisotopic mass is 748.045166 Da .


Chemical Reactions Analysis

“this compound” plays a key role in stabilizing and activating the central metal atom and is used in reactions such as transition metal-catalyzed C-O, C-N, and C-C bond-forming reactions .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a refractive index of 1.482 (lit.) and a boiling point of 48 °C/3 mmHg (lit.) . Its density is 0.951 g/mL at 25 °C (lit.) .

Mechanism of Action

“Dibromopalladium;ditert-butyl(chloro)phosphane” is used for cross-coupling reactions because of the flexibility of its electronic and steric properties . It plays a key role in stabilizing and activating the central metal atom and is used in reactions such as transition metal-catalyzed C-O, C-N, and C-C bond-forming reactions .

Safety and Hazards

“Dibromopalladium;ditert-butyl(chloro)phosphane” is air and moisture sensitive . It should be kept in a tightly closed container in a dry and well-ventilated place . It is incompatible with strong oxidizing agents and strong reducing agents .

Future Directions

“Dibromopalladium;ditert-butyl(chloro)phosphane” has potential applications in the field of catalysis, particularly in the Suzuki-Miyaura cross-coupling of arylboronic acids with aryl bromides and chlorides . It can also be used in the preparation of other phosphines in catalytic polymerization reactions .

Properties

IUPAC Name

dibromopalladium;ditert-butyl(chloro)phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H18ClP.4BrH.2Pd/c2*1-7(2,3)10(9)8(4,5)6;;;;;;/h2*1-6H3;4*1H;;/q;;;;;;2*+2/p-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQZGZQMKOKRFZ-UHFFFAOYSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C(C)(C)C)Cl.CC(C)(C)P(C(C)(C)C)Cl.Br[Pd]Br.Br[Pd]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36Br4Cl2P2Pd2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

893.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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